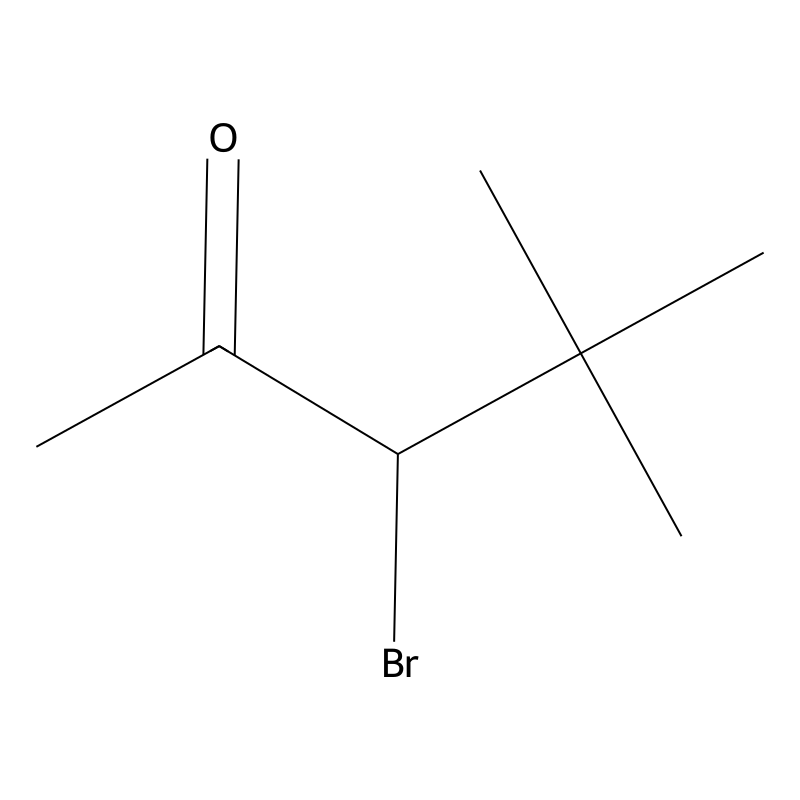

3-Bromo-4,4-dimethylpentan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Mineral Processing

In a study on the reverse flotation separation of Smithsonite from Dolomite, 2- (4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid, a compound structurally similar to 3-Bromo-4,4-dimethylpentan-2-one, was used . The study found that under highly alkaline conditions, the compound exhibited superior collecting ability and selectivity for dolomite over smithsonite . The flotation recovery of dolomite reached 62%, whereas only 6% of smithsonite was recovered in the flotation foam products .

Spectroscopic Analysis

In a study on the spectroscopic analysis of brominated compounds, a compound structurally similar to 3-Bromo-4,4-dimethylpentan-2-one was used . The study used NMR spectroscopy to analyze the compound and identified several peaks corresponding to different types of hydrogen atoms in the molecule .

3-Bromo-4,4-dimethylpentan-2-one is an organic compound with the molecular formula C7H13BrO. It is classified as a brominated ketone, featuring a bromine atom attached to the third carbon of a 4,4-dimethylpentan-2-one structure. This compound is notable for its unique structural characteristics, which include both a ketone functional group and a bromine substituent, making it a versatile building block in organic synthesis and research applications .

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines (NH₂R). This reaction pathway is significant for generating new compounds from the original structure.

- Reduction: The carbonyl group (C=O) can be reduced to form an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

- Oxidation: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives through the action of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

These reactions highlight the compound's reactivity and the potential for further transformations in synthetic chemistry.

While specific biological activity data for 3-Bromo-4,4-dimethylpentan-2-one is limited, compounds with similar structures often exhibit interesting biochemical properties. Brominated ketones can serve as probes in enzyme studies and may interact with biological targets due to their electrophilic nature. Further research is necessary to elucidate any direct biological effects or therapeutic potentials associated with this compound.

The synthesis of 3-Bromo-4,4-dimethylpentan-2-one typically involves the bromination of 4,4-dimethylpentan-2-one. This process can be achieved through:

- Bromination Reaction: The reaction uses bromine (Br₂) in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr₃). Controlled conditions are crucial to ensure selective bromination at the desired carbon position .

- Industrial Methods: In large-scale production, continuous flow reactors may be employed to optimize reaction conditions like temperature and pressure, enhancing yield and purity .

These methods underscore the compound's accessibility for research and industrial applications.

Uniqueness: The presence of both a bromine atom and a ketone functional group makes 3-Bromo-4,4-dimethylpentan-2-one unique among these compounds. This combination allows for diverse reactivity patterns and applications that are not present in its analogs .

Interaction studies involving 3-Bromo-4,4-dimethylpentan-2-one are essential for understanding its reactivity profile. Investigations into its interactions with nucleophiles can provide insights into its behavior in various chemical environments. Additionally, studies focusing on its potential biological interactions could reveal new avenues for therapeutic development.